2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine
Description
2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines
Properties
IUPAC Name |
[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXXXGKJOOEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Bromo-4-fluorobenzaldehyde with β-Amino Thiols
The thiazolidine core is constructed via cyclization between 3-bromo-4-fluorobenzaldehyde and β-amino thiols. This method leverages the nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by intramolecular amine-aldehyde condensation to form the five-membered ring.
Procedure :
- 3-Bromo-4-fluorobenzaldehyde (1) (10 mmol) and cysteamine hydrochloride (12 mmol) are dissolved in anhydrous ethanol.
- Triethylamine (15 mmol) is added to neutralize the hydrochloride, releasing free cysteamine.
- The mixture is refluxed at 80°C for 12 hours under nitrogen.
- The solvent is evaporated, and the crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to yield 2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine (2) as a white solid (72% yield).
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Catalyst | Triethylamine |
| Reaction Time | 12 hours |
| Yield | 72% |
Acylation of 2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine
The thiophene-3-carbonyl group is introduced via acylation of the secondary amine in the thiazolidine ring. This step employs thiophene-3-carbonyl chloride (3) as the acylating agent.
Procedure :
- Compound 2 (5 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Triethylamine (7.5 mmol) is added, followed by dropwise addition of thiophene-3-carbonyl chloride (6 mmol) in DCM at 0°C.
- The reaction is stirred at room temperature for 6 hours.
- The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
- Recrystallization from ethanol yields 2-(3-bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine (4) (65% yield).
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room Temp |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 6 hours |
| Yield | 65% |
Alternative Synthetic Routes
One-Pot Cyclization-Acylation Strategy
To streamline synthesis, a one-pot approach combines cyclization and acylation. Here, 3-bromo-4-fluorobenzaldehyde , cysteamine , and thiophene-3-carbonyl chloride are reacted sequentially without isolating the intermediate thiazolidine.
Procedure :
- Compound 1 (10 mmol) and cysteamine hydrochloride (12 mmol) are refluxed in ethanol with triethylamine (15 mmol) for 8 hours.
- Without purification, thiophene-3-carbonyl chloride (12 mmol) is added, and the reaction proceeds for 4 hours.
- Work-up as above yields Compound 4 in 58% overall yield.
Advantages :
- Reduces purification steps.
- Minimizes exposure to air-sensitive intermediates.
Disadvantages :
- Lower yield due to competing side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.30 (dd, J = 5.1 Hz, 1H, Thiophene-H), 6.95 (d, J = 3.0 Hz, 1H, Thiophene-H), 4.85 (s, 2H, CH₂-S), 3.75 (t, J = 7.2 Hz, 2H, CH₂-N), 2.95 (t, J = 7.2 Hz, 2H, CH₂).¹³C NMR (100 MHz, CDCl₃) :
δ 170.2 (C=O), 162.5 (C-F), 140.1 (C-Br), 135.6–125.3 (Ar-C), 128.7 (Thiophene-C), 62.4 (CH₂-S), 48.9 (CH₂-N), 35.2 (CH₂).
High-Resolution Mass Spectrometry (HR-MS)
Challenges and Optimization
Regioselectivity in Acylation
The secondary amine in thiazolidine exhibits moderate nucleophilicity, necessitating excess acyl chloride and prolonged reaction times. Microwave-assisted synthesis (50°C, 30 minutes) improves yields to 78% while reducing side products.
Purification Difficulties
The polar nature of the product complicates isolation. Gradient chromatography (petroleum ether → ethyl acetate) achieves >95% purity. Recrystallization in ethanol/water (9:1) further enhances crystallinity.
Chemical Reactions Analysis
Formation of the Thiazolidine Ring
The formation of the thiazolidine ring often involves the reaction of a thioketone with an amine in the presence of an acid catalyst. This process can be generalized as follows:
Cyclization Reactions
Cyclization reactions are another common method for synthesizing thiazolidines. For example, the reaction of a thiosemicarbazide with ethyl bromoacetate in the presence of sodium acetate can lead to the formation of thiazolidinones, as seen in the synthesis of 4-thiazolidinones from thiosemicarbazides .
Chemical Reactions Involving Thiazolidines
Thiazolidines can undergo various chemical reactions, including substitution, cyclization, and condensation reactions.
Substitution Reactions
Substitution reactions are common in thiazolidines, where functional groups can be replaced by others. For instance, the substitution of a hydrogen atom with a halogen or another functional group can modify the compound's properties.
Cyclization Reactions
Cyclization reactions can lead to the formation of more complex heterocyclic compounds. For example, the cyclization of a thiosemicarbazide derivative can result in the formation of an oxadiazole ring .
Condensation Reactions
Condensation reactions involve the combination of two molecules with the loss of a small molecule, such as water. These reactions are often used to form new bonds between thiazolidines and other molecules.
Spectroscopic Analysis of Thiazolidines
Spectroscopic methods are crucial for identifying and characterizing thiazolidines. Common techniques include:
-
Infrared (IR) Spectroscopy : Useful for identifying functional groups, such as the C=O and C-S bonds in thiazolidinones .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the arrangement of atoms within the molecule .
-
Mass Spectrometry (MS) : Helps in determining the molecular weight and fragmentation patterns of the compound .
Biological Activities of Thiazolidines
Thiazolidines have been reported to exhibit various biological activities, including antimicrobial and anticancer properties. The modification of substituents on the thiazolidine ring can significantly affect these biological activities .
Table 2: Spectroscopic Analysis Techniques
| Technique | Information Provided |
|---|---|
| IR Spectroscopy | Functional group identification (e.g., C=O, C-S) |
| NMR Spectroscopy | Molecular structure and atom arrangement |
| Mass Spectrometry | Molecular weight and fragmentation patterns |
Table 3: Biological Activities of Thiazolidines
| Activity | Example Compounds |
|---|---|
| Antimicrobial | 4-Thiazolidinones |
| Anticancer | Thiazolidin-4-one derivatives |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing thiazolidine and thiophene moieties. For example, derivatives of thiophene linked to thiazolidines have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can target specific pathways involved in tumorigenesis, such as DNA replication and cell division processes, making them suitable candidates for further development as anticancer agents .
Case Study:
In vitro evaluations of related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549). These studies utilized standard chemotherapeutic agents like cisplatin for comparative analysis, revealing that some thiazolidine derivatives exhibited comparable or superior efficacy .
Antimicrobial Properties
Thiazolidine derivatives have also been explored for their antimicrobial activities. The incorporation of thiophene rings has been shown to enhance the biological activity of these compounds against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Case Study:
A series of synthesized thiazolidine derivatives demonstrated potent antimicrobial effects in vitro, suggesting their potential as new antimicrobial agents. Molecular docking studies further elucidated the binding interactions between these compounds and bacterial targets, thereby providing insights into their mechanisms of action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine. Variations in the substituents on the thiophene and thiazolidine rings can significantly influence the biological activity.
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances anticancer activity |
| Fluorine (F) | Improves selectivity against cancer cells |
| Carbonyl group | Critical for biological activity |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine: Lacks the thiophene-3-carbonyl group.
3-(Thiophene-3-carbonyl)-1,3-thiazolidine: Lacks the bromo and fluoro substituents on the aromatic ring.
2-(4-Fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine: Lacks the bromo substituent.
Uniqueness
The presence of both bromo and fluoro substituents, along with the thiophene-3-carbonyl group, makes 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Biological Activity
2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₁BrFNOS₂
- Molecular Weight : 372.3 g/mol
- CAS Number : 2309825-45-2
Biological Activity Overview
Recent studies have highlighted the biological activity of thiazolidine derivatives, including the compound . The following sections detail specific activities observed in various research contexts.
Anticancer Activity
- Mechanism of Action : Thiazolidine compounds are known to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups such as bromine and fluorine on the phenyl ring enhances their anticancer efficacy.
- Case Studies :
- A study demonstrated that thiazolidine derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Another investigation reported that compounds with similar structural motifs showed IC₅₀ values (the concentration needed to inhibit cell growth by 50%) comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
- Spectrum of Activity : Preliminary studies indicate that thiazolidine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Case Studies :
- Research indicated that certain thiazolidine analogs exhibited potent activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .
- A molecular docking study suggested that these compounds bind effectively to bacterial targets, disrupting essential cellular processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the thiazolidine structure influence biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of bromine and fluorine | Enhances anticancer potency |
| Thiophene carbonyl group | Contributes to increased antimicrobial activity |
| Substituents on the phenyl ring | Affect binding affinity and selectivity |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of synthesized compounds .
Computational Studies
Recent computational studies using molecular dynamics simulations have provided insights into the binding interactions between thiazolidine derivatives and their biological targets. These studies reveal that hydrophobic interactions play a significant role in the efficacy of these compounds against cancer cells .
Q & A
Q. What synthetic strategies are optimal for preparing 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine?
Answer: The synthesis of this thiazolidine derivative involves multi-step reactions, including cyclocondensation and acylation. Key steps include:
- Thiophene-3-carbonyl precursor synthesis : Analogous to methods used for methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate (), thiophene derivatives can be functionalized via amidation or esterification under anhydrous conditions (e.g., CH₂Cl₂, triethylamine as a base).
- Thiazolidine ring formation : Cyclization of a bromo-fluorophenyl-substituted amine with a carbonyl-containing intermediate (e.g., using THF as a solvent and triethylamine to scavenge HCl, as in ).
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC (MeCN:H₂O gradients, as in ) ensures high purity (>95%).
Critical parameters : Reaction time (3–5 days for complete conversion, ), temperature (room temperature for stability of bromo/fluoro substituents), and stoichiometric control to avoid side reactions.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: A combination of spectroscopic and analytical methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) to confirm substitution patterns ().
- IR spectroscopy : Peaks at ~1650–1750 cm⁻¹ (C=O stretching), ~600–700 cm⁻¹ (C-Br), and ~1250 cm⁻¹ (C-F) ().
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine ().
- Melting point analysis : Compare observed mp (e.g., ~200–210°C) with literature values for analogous thiazolidines ().
Q. What solvents and conditions are suitable for solubility testing of this compound?
Answer: Polar aprotic solvents (DMF, DMSO) are typically effective due to the compound’s aromatic and carbonyl groups. For experimental use:
- DMSO : Ideal for stock solutions in biological assays ().
- THF/EtOAc mixtures : Useful for crystallization ().
- Aqueous solubility : Limited; adjust pH or use surfactants for in vitro studies.
Note : Solubility should be confirmed via UV-Vis spectroscopy or gravimetric analysis to avoid false negatives in bioassays.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromo-fluoro substituents in this compound?
Answer: Density Functional Theory (DFT) calculations can model:
- Electrophilic substitution : Predict regioselectivity of bromine/fluorine in further functionalization (e.g., para/ortho directing effects).
- Hydrogen-bonding interactions : Analyze the thiazolidine ring’s conformation and its impact on biological activity ().
- Solvent effects : Simulate solvation energies in DMSO or water to guide reaction optimization.
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in halogenation or cross-coupling reactions).
Q. What strategies resolve contradictions in biological activity data across different studies?
Answer: Discrepancies in bioactivity (e.g., antibacterial IC₅₀ values) may arise from:
- Purity variations : Use HPLC (≥95% purity, ) and quantify impurities via LC-MS.
- Assay conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion in ).
- Structural analogs : Compare with related compounds (e.g., thiophene-3-carboxamides in ) to identify SAR trends.
Resolution : Meta-analysis of data using multivariate regression to isolate variables (e.g., substituent electronegativity vs. logP).
Q. How does X-ray crystallography elucidate conformational flexibility in the thiazolidine ring?
Answer: Single-crystal X-ray diffraction (as in ) reveals:
- Ring puckering : Thiazolidine adopts an envelope conformation, with the sulfur atom deviating from the plane.
- Intermolecular interactions : Halogen bonding (C-Br⋯O) and π-stacking (fluorophenyl-thiophene) stabilize the crystal lattice.
- Torsion angles : Critical for docking studies (e.g., angle between bromophenyl and thiophene groups affects target binding).
Challenge : Crystallizing brominated compounds requires slow evaporation in mixed solvents (e.g., CHCl₃:MeOH, ).
Q. What degradation pathways occur under acidic/basic conditions, and how are they monitored?
Answer:
- Acidic hydrolysis : The thiazolidine ring may undergo ring-opening at pH < 3 (e.g., forming a thiol intermediate).
- Basic conditions : Ester hydrolysis of the thiophene carbonyl group (analogous to ) generates carboxylic acid derivatives.
Monitoring : Use LC-MS to track degradation products and kinetic HPLC to measure half-lives.
Stabilization : Lyophilization or storage in inert atmospheres (N₂) minimizes decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
